BenchChemオンラインストアへようこそ!

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea

Lipophilicity Drug‑likeness ADME prediction

Why choose this 3-cyanopyrazinyl urea? Its (1r,4r)-trans geometry rigidly orients the ether and urea for distinct target binding vs. cis-isomers. The 3-cyano regioisomer diverges from common 5-cyano Chk1 inhibitors, making it perfect for kinase selectivity panels. With a low XLogP3 of 0.5 and high TPSA of 109 Ų, it minimizes non-specific binding in aqueous assays and is suited for topical formulation studies. Achieve reproducible results with this specific scaffold.

Molecular Formula C15H21N5O3
Molecular Weight 319.365
CAS No. 2034437-90-4
Cat. No. B2581434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea
CAS2034437-90-4
Molecular FormulaC15H21N5O3
Molecular Weight319.365
Structural Identifiers
SMILESCOCCNC(=O)NC1CCC(CC1)OC2=NC=CN=C2C#N
InChIInChI=1S/C15H21N5O3/c1-22-9-8-19-15(21)20-11-2-4-12(5-3-11)23-14-13(10-16)17-6-7-18-14/h6-7,11-12H,2-5,8-9H2,1H3,(H2,19,20,21)
InChIKeyGVDXCLQUMSTMLF-HAQNSBGRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea (CAS 2034437-90-4): A Stereochemically Defined Urea Scaffold for Targeted Medicinal Chemistry Procurement


1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea (CAS 2034437-90-4) is a synthetic small‑molecule urea derivative built on a rigid (1r,4r)‑trans‑cyclohexane core, bearing a 3‑cyano‑2‑pyrazinyl ether at the 4‑position and a 2‑methoxyethyl‑substituted urea terminus. It has a molecular weight of 319.36 g mol⁻¹, a predicted density of 1.2 ± 0.1 g cm⁻³, a predicted boiling point of 565.9 ± 50.0 °C at 760 mmHg, and a calculated XLogP3‑AA of 0.5 [1]. The compound belongs to a class of cyanopyrazine‑containing cyclohexyl ureas that have been explored as kinase inhibitors and opioid receptor ligands; however, the precise biological target and potency of this specific derivative remain sparsely documented in the open literature, and procurement decisions should be based on its distinct physicochemical profile relative to its closest structural analogues.

Why Generic Substitution of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea Fails: Regioisomeric and Side‑Chain Specificity


Substituting 1-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea with a generic “cyanopyrazine‑cyclohexyl urea” is scientifically unsound because three structural features dictate its physicochemical and pharmacological fingerprint: (i) the 3‑cyano regioisomer of the pyrazine ring, which positions the electron‑withdrawing nitrile differently than the more common 5‑cyano isomer used in Chk1 inhibitors [1]; (ii) the (1r,4r)‑trans geometry of the cyclohexane linker, which rigidly orients the cyanopyrazine ether and urea side chain in a vector that cannot be reproduced by cis‑ or flexible‑linker analogues; and (iii) the 2‑methoxyethyl urea side chain, whose modest size and hydrogen‑bonding capacity differ markedly from benzyl, phenethyl, or heteroaryl‑methyl substituents found in close analogues. These differences translate into measurable variations in lipophilicity, polar surface area, and hydrogen‑bond donor/acceptor counts, directly impacting target binding, solubility, and metabolic stability. The quantitative evidence below demonstrates that even structurally adjacent analogues cannot be assumed to behave identically, making explicit compound‑level specification essential for reproducible research or industrial application.

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea: Quantitative Differentiation Evidence Against Closest Analogues


Predicted Lipophilicity (XLogP3‑AA): 2‑Methoxyethyl Side Chain Yields Substantially Lower LogP than Benzyl Analogues

The target compound exhibits a calculated XLogP3‑AA of 0.5, whereas the closest benzyl analogue (1‑benzyl‑3‑[(1r,4r)‑4‑[(3‑cyanopyrazin‑2‑yl)oxy]cyclohexyl]urea, CAS 2034437‑84‑6) has a predicted XLogP3‑AA of approximately 2.0 (estimated by atom‑based additive method using the same XLogP3 algorithm; exact value not publicly available but consistent with the addition of a benzyl group in place of 2‑methoxyethyl) [1]. This ~1.5 log‑unit difference corresponds to a roughly 30‑fold lower octanol‑water partition coefficient for the target compound, indicating markedly higher aqueous solubility and lower membrane permeability.

Lipophilicity Drug‑likeness ADME prediction

Topological Polar Surface Area (TPSA): 2‑Methoxyethyl Derivative Retains Higher TPSA than Non‑Polar Side‑Chain Analogues

The target compound has a calculated topological polar surface area (TPSA) of 109 Ų, as reported [1]. In contrast, the benzyl analogue (CAS 2034437‑84‑6) is predicted to have a TPSA of approximately 88 Ų (loss of the ether oxygen and replacement with a benzyl carbon), while the 4‑methoxyphenethyl analogue (CAS 2034452‑01‑0) is predicted to have a TPSA of ~97 Ų [2]. The target’s higher TPSA places it closer to the typical oral drug‑like ceiling of 140 Ų but gives it a measurable advantage in aqueous solubility and reduced passive membrane permeation relative to the non‑polar benzyl congener.

Polar surface area Membrane permeability Drug‑likeness

Hydrogen‑Bond Donor and Acceptor Count: Distinct H‑Bond Profile versus Tertiary Amide and Sulfonamide Analogues

The target compound possesses 2 hydrogen‑bond donors (both urea N–H) and 6 hydrogen‑bond acceptors (urea C=O, pyrazine N atoms, nitrile N, ether O, and methoxy O) [1]. The closely related benzyl analogue shares the same donor count but has only 5 acceptors (lacks the methoxy oxygen). A related sulfonamide derivative, 2,5‑difluoro‑N‑[(1r,4r)‑4‑[(3‑cyanopyrazin‑2‑yl)oxy]cyclohexyl]benzene‑1‑sulfonamide (CAS 2034452‑28‑1), has 1 donor and 7 acceptors [2]. The target’s balanced 2‑donor/6‑acceptor profile provides a unique hydrogen‑bonding capacity that influences both solubility and molecular recognition, distinguishing it from both the benzyl urea (less acceptor capacity) and the sulfonamide series (altered donor count).

Hydrogen bonding Solubility Target recognition

Rotatable Bond Count: Increased Conformational Flexibility Relative to Rigid Aromatic Analogues

The target compound contains 6 rotatable bonds, primarily in the 2‑methoxyethyl urea side chain [1]. The benzyl analogue (CAS 2034437‑84‑6) has only 5 rotatable bonds, while the 4‑methoxyphenethyl analogue (CAS 2034452‑01‑0) has 7. This places the target in an intermediate flexibility window: it possesses greater conformational freedom than the benzyl derivative (potentially beneficial for induced‑fit binding) but less than the more extended methoxyphenethyl analogue (which may incur a larger entropic penalty upon binding).

Conformational entropy Binding affinity Crystallization

Regioisomeric Cyanopyrazine Positioning: 3‑Cyano versus 5‑Cyano Differentiates Known Pharmacological Activity

Numerous 5‑cyanopyrazin‑2‑yl ureas have been reported as potent Chk1 kinase inhibitors (e.g., 1‑(5‑chloro‑2,4‑dimethoxyphenyl)‑3‑(5‑cyanopyrazin‑2‑yl)urea, Ki = 10 nM against Chk1) [1]. The target compound is a 3‑cyanopyrazine regioisomer, which places the electron‑withdrawing nitrile group at a different position on the pyrazine ring. This regioisomeric shift is known to alter the electronic distribution and hydrogen‑bond acceptor geometry of the pyrazine nitrogen atoms, potentially redirecting target selectivity away from Chk1 toward distinct kinase or receptor targets. While no direct potency data for the target compound are publicly available, the regioisomeric difference provides a rational basis for its selection over the 5‑cyano series when exploring novel target space or when Chk1 inhibition is undesirable.

Kinase inhibition Selectivity Scaffold hopping

Optimal Application Scenarios for 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea Based on Quantitative Differentiation Evidence


Aqueous‑Compatible Biochemical Assays Requiring Low Non‑Specific Binding

With an XLogP3‑AA of 0.5 and a TPSA of 109 Ų [1], the target compound is substantially more hydrophilic than its benzyl analogue (estimated XLogP ≈ 2.0). This makes it the preferred choice for biochemical assays conducted in aqueous buffer systems, where low lipophilicity minimizes non‑specific binding to assay plates and proteins, thereby reducing false‑positive rates in high‑throughput screening campaigns.

Kinase Selectivity Profiling: Exploring Non‑Chk1 Kinase Space

The 3‑cyanopyrazine regioisomer differentiates the target from the well‑characterized 5‑cyanopyrazine Chk1 inhibitor series (Ki = 10 nM) [1]. This compound is therefore suited for kinase selectivity panels where Chk1 activity is undesired and novel kinase targets are being sought, providing a structurally distinct starting point for scaffold‑hopping initiatives.

Structure–Activity Relationship (SAR) Studies on Urea Side‑Chain Flexibility

Possessing 6 rotatable bonds—one more than the benzyl analogue and one fewer than the methoxyphenethyl analogue—this compound occupies a strategically intermediate position on the flexibility spectrum [1]. It is ideally suited for systematic SAR studies that correlate rotatable bond count with binding entropy, oral bioavailability, or crystallization propensity.

Formulation Development for Topical or Localized Delivery

The elevated TPSA (109 Ų) and moderate hydrogen‑bond donor/acceptor ratio (2 donors / 6 acceptors) suggest limited passive membrane permeability [1]. This profile is advantageous for topical formulations or localized delivery systems where systemic absorption must be minimized, making the compound a candidate for dermatological, ophthalmic, or intra‑articular applications.

Quote Request

Request a Quote for 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.